2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one
Overview
Description
2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one is a chemical compound with the molecular formula C13H17NO3. It is a derivative of isoindolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to the isoindolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one typically involves the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Introduction of Substituents: The tert-butyl, hydroxy, and methoxy groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the isoindolinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield a secondary alcohol .
Scientific Research Applications
2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is used in studies investigating the biological activity of isoindolinone derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in inflammatory and neurological pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-3-hydroxy-4-methoxyisoindoline: Similar structure but lacks the carbonyl group in the isoindolinone core.
2-Tert-butyl-3-hydroxy-4-methoxybenzamide: Similar substituents but different core structure (benzamide instead of isoindolinone).
Uniqueness
2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one is unique due to its specific combination of substituents and the isoindolinone core. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry and industrial applications .
Biological Activity
2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one is a chemical compound with the molecular formula C13H17NO3, classified as a derivative of isoindolinone. This compound is notable for its diverse biological activities, particularly in medicinal chemistry, where it serves as a potential therapeutic agent for various diseases.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins. This mechanism is crucial for its potential applications in treating inflammatory disorders and pain management.
Anticancer Properties
Studies have shown that isoindolinone derivatives, including this compound, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. For instance, they may affect the expression of genes involved in cell cycle regulation and apoptosis .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. It has been suggested that this compound can promote neuronal growth and improve neuronal structure, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its action on synaptic connectivity and plasticity highlights its relevance in neurological research .
Study 1: Anticancer Activity
A study investigated the effects of various isoindolinone derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound demonstrated a dose-dependent response, emphasizing its potential as an anticancer agent.
Study 2: Neuroprotection
In a preclinical model of neurodegeneration, the administration of this compound resulted in improved cognitive function and reduced neuronal loss. The compound appeared to enhance synaptic plasticity and promote neurogenesis, supporting its role as a neuroprotective agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Tert-butyl, hydroxy, methoxy groups | Anticancer, anti-inflammatory, neuroprotective |
2-Tert-butyl-3-hydroxy-4-methoxybenzamide | Benzamide core | Limited anticancer activity compared to isoindolinones |
2-Tert-butyl-3-hydroxyisoindoline | Lacks methoxy group | Reduced biological activity |
The table above illustrates how structural variations influence the biological activity of related compounds. The unique combination of substituents in this compound contributes to its distinct therapeutic potential.
Properties
IUPAC Name |
2-tert-butyl-3-hydroxy-4-methoxy-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)8-6-5-7-9(17-4)10(8)12(14)16/h5-7,12,16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZLBSINNXAJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC=C2OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682053 | |
Record name | 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-21-6 | |
Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-4-methoxy-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butyl-3-hydroxy-4-methoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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